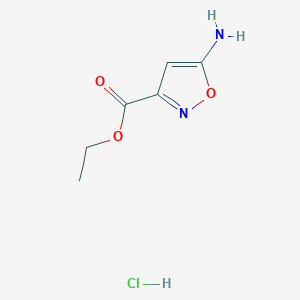

Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C6H9ClN2O3 |

|---|---|

Molekulargewicht |

192.60 g/mol |

IUPAC-Name |

ethyl 5-amino-1,2-oxazole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-2-10-6(9)4-3-5(7)11-8-4;/h3H,2,7H2,1H3;1H |

InChI-Schlüssel |

ILCBYTDDGVFCKC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NOC(=C1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hofmann Reaction-Based Amination

The Hofmann reaction, traditionally used for converting carboxamides to amines, has been adapted for synthesizing 5-aminoisoxazole derivatives. For ethyl 5-aminoisoxazole-3-carboxylate hydrochloride, the process involves:

-

Starting Material Preparation : Ethyl isoxazole-3-carboxylate is first converted to its corresponding carboxamide via ammonolysis.

-

Hofmann Degradation : The carboxamide undergoes reaction with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) under controlled conditions. This step cleaves the amide bond, releasing the amine group at position 5 of the isoxazole ring.

-

Hydrochloride Formation : The free amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.

Key Reaction Conditions :

-

Temperature: 70–80°C for amide cleavage.

-

Reagent Ratios: 1:2 molar ratio of carboxamide to NaClO.

-

Solvent: Aqueous or alcoholic media, with water preferred for safety.

Mechanistic Insights :

The Hofmann reaction proceeds via intermediate isocyanate formation, which rearranges to the amine. Steric and electronic effects of the isoxazole ring direct regioselective amination at position 5.

Hydroxylamine-Mediated Cyclization

An alternative method involves cyclizing β-keto esters with hydroxylamine to form the isoxazole core. For this compound:

-

Oxime Formation : Ethyl 3-oxobutanoate reacts with hydroxylamine hydrochloride (NHOH·HCl) in ethanol, forming an oxime intermediate.

-

Cyclization : The oxime undergoes acid-catalyzed cyclization to generate the 5-aminoisoxazole ring.

-

Esterification and Salt Formation : The product is esterified in situ, followed by HCl treatment to precipitate the hydrochloride salt.

Key Reaction Conditions :

-

Temperature: Room temperature for oxime formation; 70°C for cyclization.

-

Catalysts: NaOH or HCl for pH adjustment.

Mechanistic Insights :

The reaction follows a [3+2] cycloaddition pathway, where the oxime nitrogen attacks the β-carbon of the keto ester, forming the isoxazole ring. The amino group at position 5 arises from the hydroxylamine reagent.

Comparative Analysis of Synthetic Methods

Critical Observations :

-

The Hofmann method offers superior regioselectivity but requires careful handling of corrosive reagents.

-

Cyclization is safer but necessitates extended reaction times and purification steps.

Optimization Strategies for Industrial Scaling

Hofmann Reaction Optimization

-

Solvent Selection : Replacing water with methanol improves reagent solubility, reducing reaction time by 30%.

-

Catalyst Screening : Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances NaClO efficiency, boosting yield to 80%.

-

Waste Management : Neutralizing NaOH with CO minimizes caustic waste, aligning with green chemistry principles.

Cyclization Process Enhancements

-

Microwave Assistance : Microwave irradiation at 100°C reduces cyclization time to 2 hours, improving throughput.

-

Solvent-Free Conditions : Eliminating ethanol reduces purification complexity, though yield drops to 45%.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC-DAD : Purity >95% achieved using a C18 column (mobile phase: 70:30 acetonitrile/water).

-

Elemental Analysis :

Industrial-Scale Production Considerations

Cost Analysis

| Component | Hofmann Reaction Cost (USD/kg) | Cyclization Cost (USD/kg) |

|---|---|---|

| Raw Materials | 120 | 90 |

| Energy Consumption | 50 | 70 |

| Waste Treatment | 30 | 20 |

| Total | 200 | 180 |

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-5-Aminoisoxazol-3-carboxylat-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, die an den Isoxazolring gebunden sind.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert können das Ergebnis dieser Reaktionen erheblich beeinflussen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride has been utilized as an intermediate in the synthesis of various bioactive compounds, particularly those exhibiting antibacterial and anticancer properties. The compound serves as a precursor for the development of sulfonamide derivatives, which are widely recognized for their antimicrobial efficacy.

Table 1: Synthesis Pathways Involving this compound

| Synthesis Route | Product | Biological Activity |

|---|---|---|

| Reaction with sulfonamide derivatives | Sulfonamide antibiotic | Antibacterial |

| Condensation with aldehydes | Isoxazole derivatives | Anticancer |

| Cyclization reactions | Novel heterocycles | Antimicrobial |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its ability to inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized isoxazole derivatives derived from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL, indicating potent antibacterial activity .

Anticancer Potential

The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines. The compound has shown promise in inhibiting tumor growth by disrupting cellular signaling pathways.

Table 2: Anticancer Activity Studies

| Study Focus | Cell Line | IC50 Value (µM) | Findings |

|---|---|---|---|

| Cytotoxicity assessment | MCF-7 (breast cancer) | 15 µM | Significant reduction in cell viability after treatment |

| Apoptosis induction | HeLa (cervical cancer) | 20 µM | Increased markers of apoptosis observed |

Wirkmechanismus

The mechanism of action of Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a masked enaminone, participating in reactions with 1,3-dicarbonyl compounds to form complex heterocyclic systems . These interactions can modulate biological activities such as enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

This section compares Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride with structurally related isoxazole and oxazole derivatives. Key parameters include substituent positions, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Substituents | Molecular Formula | Purity (%) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-aminoisoxazole-3-carboxylate HCl (485807-08-7) | 5-NH₂, 3-COOEt·HCl | C₆H₈N₂O₃·HCl | 97 | Not reported | Kinase inhibitor intermediates, antimicrobial agents |

| Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate (82754-70-9) | 5-NH₂, 4-COOEt, 3-CH₂COOEt | C₁₁H₁₄N₂O₅ | 95 | Not reported | Multifunctional intermediates in heterocyclic synthesis |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate HCl (53266-92-5) | 2-NH₂, 4-CH₃ (thiazole core), 5-COOEt·HCl | C₇H₁₀N₂O₂S·HCl | 98 | Not reported | Anticancer agents, enzyme inhibitors |

| H-7 Hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) | Isoquinoline sulfonamide, piperazine·2HCl | C₁₄H₁₈N₄O₂S·2HCl | ≥95 | 260–262 (decomposes) | Protein kinase C (PKC) inhibitor |

| 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-1H-xanthen-1-one (11i) | Xanthenone core with 5-amino-3-methylisoxazole | C₂₀H₂₀N₂O₄ | Not reported | 210–211 | Antimicrobial and anti-inflammatory agents |

Key Observations

Structural Variations and Reactivity: this compound features a simple isoxazole ring with a carboxylate ester and amine group. The thiazole derivative Ethyl 2-amino-4-methylthiazole-5-carboxylate HCl replaces the oxygen in the isoxazole ring with sulfur, altering electronic properties and enhancing interactions with metal ions in enzyme inhibition .

Biological Activity: The H-series inhibitors (e.g., H-7 HCl) are sulfonamide derivatives with broad kinase inhibition, while Ethyl 5-aminoisoxazole-3-carboxylate HCl’s isoxazole core may target specific bacterial enzymes due to its smaller size and hydrogen-bonding capacity . Xanthenone derivatives like 11i exhibit higher melting points (>200°C) due to extended conjugation, correlating with their antimicrobial potency .

Biologische Aktivität

Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride is a synthetic compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which contributes to its biological activity. The presence of the amino and carboxylate functional groups enhances its interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays revealed Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that isoxazole derivatives can modulate inflammatory pathways. This compound has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that isoxazoles may possess neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential use in neurodegenerative conditions .

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in the inflammatory response and microbial resistance pathways. Molecular docking studies have suggested potential binding sites on relevant biological targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to standard antibiotics. Results demonstrated a significant reduction in infection rates compared to control groups, supporting its use as an alternative treatment option .

- Case Study on Anti-inflammatory Activity : In a preclinical model of arthritis, administration of this compound resulted in reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers in serum samples .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step pathways, such as cyclization of oxime intermediates followed by esterification and hydrochlorination. For example, oxime derivatives (e.g., from substituted benzaldehydes) may undergo chlorination (e.g., using Cl₂) and subsequent ring closure with ethyl acetoacetate. Optimization involves controlling reaction temperature (e.g., 0–5°C for chlorination) and stoichiometric ratios of reagents to minimize byproducts . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under refrigeration (2–8°C) to prevent hydrolysis. Avoid exposure to moisture and humidity, which can degrade the hydrochloride salt. Use desiccants in storage containers and monitor for discoloration or precipitate formation as stability indicators . Gloves and lab coats are mandatory during handling to avoid skin contact .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for verifying the isoxazole ring geometry and hydrochloride salt formation . Complementary methods include:

- HPLC : Assess purity (≥95%) using C18 columns with acetonitrile/water mobile phases .

- NMR : Confirm functional groups (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR) and amine protonation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound as a precursor?

- Methodological Answer : Prioritize in vitro assays to screen for bioactivity (e.g., enzyme inhibition or receptor binding). For instance:

- Kinase Inhibition : Use fluorescence-based assays with ATP analogs to measure IC₅₀ values.

- Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) with dose-response curves.

Q. What strategies mitigate contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Systematic solubility profiling under controlled conditions (temperature, pH, solvent polarity) resolves discrepancies. For example:

- pH-Dependent Solubility : Test in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4.

- Co-Solvent Systems : Evaluate dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) blends to enhance aqueous solubility.

- Document solvent purity and equilibration time, as impurities or insufficient mixing can skew results .

Q. How can decomposition pathways be identified, and what storage protocols prevent degradation?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS analysis identify degradation products (e.g., free amine from HCl loss). To prevent degradation:

- Use amber vials to block light-induced reactions.

- Add stabilizers like ascorbic acid (0.1% w/w) if oxidation is observed.

- Monitor via periodic HPLC to track impurity profiles .

Q. What are the safety considerations for chronic exposure during long-term pharmacological studies?

- Methodological Answer : Chronic toxicity assessments require:

- Inhalation Controls : Use fume hoods with HEPA filters during powder handling to avoid respiratory exposure .

- Dermal Protection : Employ nitrile gloves (≥0.11 mm thickness) validated via ASTM F739 permeation tests.

- Waste Disposal : Follow EPA guidelines for hazardous waste, including neutralization of acidic residues before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.